1,3-Dimethoxy-1-phenylpropan-2-one
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Overview
Description
1,3-Dimethoxy-1-phenylpropan-2-one: is an organic compound with the molecular formula C₁₁H₁₄O₃ . It is a derivative of phenylpropanone and is characterized by the presence of two methoxy groups attached to the first and third carbon atoms of the propanone chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-1-phenylpropan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of phenylacetone with methanol in the presence of an acid catalyst. This reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-1-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce phenylpropanol derivatives .
Scientific Research Applications
1,3-Dimethoxy-1-phenylpropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1,3-dimethoxy-1-phenylpropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: A structurally related compound with similar reactivity but lacking the methoxy groups.
1,1-Dimethoxy-2-phenylpropane: Another related compound with different substitution patterns.
Uniqueness
1,3-Dimethoxy-1-phenylpropan-2-one is unique due to the presence of two methoxy groups, which significantly influence its chemical properties and reactivity. These groups enhance its solubility in organic solvents and affect its behavior in various chemical reactions .
Properties
CAS No. |
130895-69-1 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1,3-dimethoxy-1-phenylpropan-2-one |
InChI |
InChI=1S/C11H14O3/c1-13-8-10(12)11(14-2)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |
InChI Key |
KKGZCVAWXZEVFK-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C(C1=CC=CC=C1)OC |
Origin of Product |
United States |
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